molecular formula C16H19N3O3 B2608609 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034432-48-7

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2608609
CAS No.: 2034432-48-7
M. Wt: 301.346
InChI Key: KSSUYYIORIOXPC-UHFFFAOYSA-N
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Description

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring with an imidazolidine-2,4-dione moiety, making it a subject of interest in various fields of study.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its therapeutic potential in treating inflammatory conditions and certain types of cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

As a cholinergic ligand, ABT-418 selectively binds to the α4β2 subtype of nicotinic acetylcholine receptor (nAChR), which can enhance cognitive functions.

Future Directions

Imidazole compounds have been the focus of many research studies due to their wide range of biological activities . They are used in the development of new drugs, and their derivatives show various biological activities . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives, and developing new drugs based on these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of 4-propylbenzoyl chloride with azetidine-3-ylamine, followed by cyclization with imidazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A core structure shared with many biologically active compounds.

    4-Propylbenzoyl derivatives: Compounds with similar benzoyl groups that exhibit various biological activities.

Uniqueness

3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combined azetidine and imidazolidine-2,4-dione structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(4-propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-3-11-4-6-12(7-5-11)15(21)18-9-13(10-18)19-14(20)8-17-16(19)22/h4-7,13H,2-3,8-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSUYYIORIOXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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